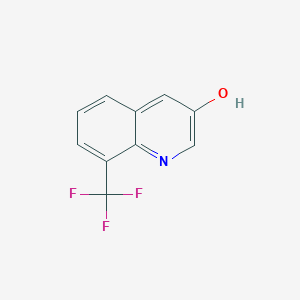

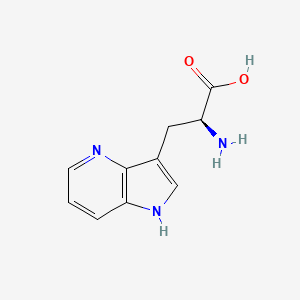

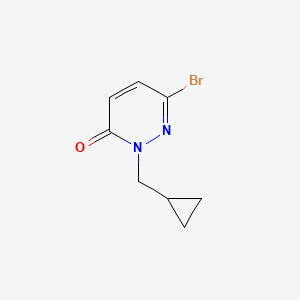

![molecular formula C22H17BrN6O2 B2611165 1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1030100-28-7](/img/structure/B2611165.png)

1-(4-bromophenyl)-5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-4(5H)-one ring, a 1,2,4-oxadiazole ring, and a phenyl ring. These types of compounds are often studied for their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring and the 1,2,4-oxadiazole ring. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and HPLC are often used to characterize newly synthesized compounds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromophenyl group might undergo reactions typical of aryl halides .Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Anticancer Activity : A study by Rahmouni et al. (2016) explored a series of pyrazolopyrimidine derivatives, similar in structure to the compound . These compounds demonstrated notable cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating potential anticancer applications. The structure-activity relationship (SAR) was also discussed in this research, providing insights into how the chemical structure influences biological activity Rahmouni et al., 2016.

Anti-5-Lipoxygenase Agents : The same study by Rahmouni et al. (2016) also screened these compounds for 5-lipoxygenase inhibition activities. 5-Lipoxygenase is an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. Therefore, inhibition of this enzyme suggests potential anti-inflammatory applications Rahmouni et al., 2016.

Antimicrobial Applications

Antimicrobial Activity : El-sayed et al. (2017) synthesized a series of 4-substituted pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to outstanding antimicrobial activity against various bacteria and fungi. This highlights the potential of similar pyrazolopyrimidine compounds in treating bacterial and fungal infections El-sayed et al., 2017.

Activity Against Gram-Positive and Gram-Negative Bacteria : The study by El-sayed et al. found that certain synthesized compounds showed efficacy against Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, as well as Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli El-sayed et al., 2017.

Synthesis and Structural Studies

Synthesis of Novel Derivatives : Studies like those by Rahmouni et al. (2014) and Miyashita et al. (1990) have focused on the synthesis of novel pyrazolopyrimidine derivatives, providing a foundation for the development of new compounds with potential biological activities Rahmouni et al., 2014; Miyashita et al., 1990.

Characterization and Structural Analysis : The research by Rahmouni et al. (2014) and others have extensively used techniques like NMR, IR, and mass spectrometry for the characterization of pyrazolopyrimidine derivatives. Such studies provide critical information about the structure and properties of these compounds Rahmouni et al., 2014.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Pyrazoline derivatives have been studied for their potential biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

properties

IUPAC Name |

1-(4-bromophenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN6O2/c1-13-3-4-15(9-14(13)2)20-26-19(31-27-20)11-28-12-24-21-18(22(28)30)10-25-29(21)17-7-5-16(23)6-8-17/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBMDMMGKXRBNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

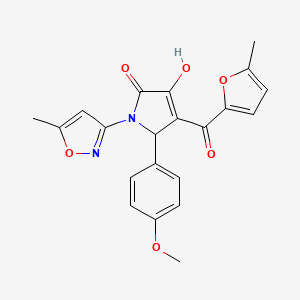

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2611082.png)

![[4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2611086.png)

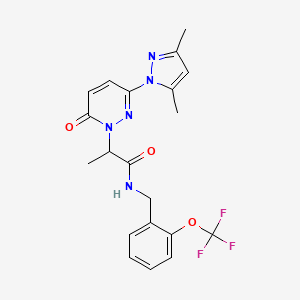

![8-chloro-2-(2-(4-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2611088.png)

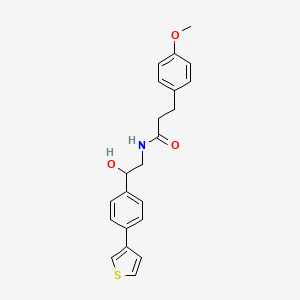

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(4-methylphenyl)piperidine-1-carboxamide](/img/structure/B2611093.png)

![N-[[2-(4-Fluorophenyl)-1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2611098.png)